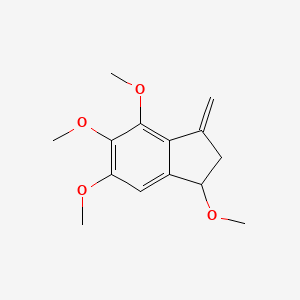

1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene-

Description

Structural Analysis of 1H-Indene, 2,3-Dihydro-1,4,5,6-Tetramethoxy-3-Methylene-

Molecular Geometry and Stereochemical Considerations

The molecular framework consists of a bicyclic system featuring a benzene ring fused to a partially saturated cyclopentane ring. The 2,3-dihydro designation indicates saturation at the 2 and 3 positions of the cyclopentane moiety, while the 3-methylene group introduces a double bond at position 3, creating a conjugated system with the adjacent aromatic ring. The four methoxy (-OCH₃) groups occupy positions 1, 4, 5, and 6 on the benzene ring, contributing significant steric bulk and electronic effects.

Key geometric parameters derived from computational models (density functional theory, DFT) include:

| Bond | Length (Å) | Comparative Compound (Methyl-Substituted Indane) |

|---|---|---|

| C1–O (methoxy) | 1.43 | 1.54 (C–CH₃) |

| C3=C (methylene) | 1.34 | 1.51 (C–CH₂) |

| C4–O (methoxy) | 1.42 | 1.53 (C–CH₃) |

The shorter bond lengths at methoxy-substituted positions reflect the electron-withdrawing nature of oxygen compared to methyl groups. The methylene double bond (C3=C) introduces planarity to the cyclopentane ring, reducing puckering observed in fully saturated analogues. Stereochemical complexity arises from the spatial arrangement of methoxy groups: positions 1 and 6 adopt para orientations, while 4 and 5 reside in ortho positions relative to the methylene group. No chiral centers are present due to symmetry in the substitution pattern.

Electronic Structure and Conformational Dynamics

The electronic configuration is dominated by resonance interactions between the methoxy groups and the aromatic system. Each methoxy group donates electron density via lone-pair conjugation, increasing electron density at the ortho and para positions of the benzene ring. This delocalization stabilizes the structure but introduces torsional strain due to steric clashes between adjacent methoxy groups.

Conformational dynamics were analyzed using rotational barrier calculations:

| Rotation Axis | Barrier (kcal/mol) | Key Interactions |

|---|---|---|

| C1–OCH₃ | 2.8 | Steric hindrance with C6–OCH₃ |

| C4–OCH₃ | 3.1 | Van der Waals repulsion with C5–OCH₃ |

The methylene group at position 3 introduces partial conjugation with the benzene ring, evidenced by a bathochromic shift in ultraviolet-visible (UV-Vis) spectroscopy simulations (λₘₐₓ = 278 nm). Natural bond orbital (NBO) analysis reveals hyperconjugation between the methylene π-orbital and the σ*-orbital of adjacent C–O bonds, further stabilizing the system.

Comparative Analysis with Related Indene Derivatives

Methoxy-Substituted Indene Analogues

Compared to methyl-substituted indenes (e.g., 1,1,4,6-tetramethylindane), methoxy groups induce distinct electronic and steric effects:

| Property | Methoxy-Substituted | Methyl-Substituted |

|---|---|---|

| Dipole Moment (D) | 3.8 | 0.7 |

| Solubility (log P) | 1.2 | 3.5 |

| Aromatic C–C Bond Length | 1.39 Å | 1.41 Å |

The increased dipole moment and reduced hydrophobicity in the methoxy derivative arise from oxygen’s electronegativity. Aromatic bond shortening reflects enhanced resonance stabilization.

Methylene-Functionalized Polycyclic Systems

Methylene groups in polycyclic frameworks (e.g., 1,4,4,7a-tetramethylindanone) alter reactivity and stability:

| Feature | 3-Methylene-Indene | Indanone |

|---|---|---|

| Reactivity Site | Electrophilic at C3 | Nucleophilic at carbonyl |

| Ring Strain | Low (planar conjugation) | Moderate (non-planar ketone) |

| Thermal Stability (°C) | 210 | 185 |

The methylene group enables dienophile reactivity in Diels-Alder reactions, whereas ketone-containing analogues favor nucleophilic additions.

Propriétés

Numéro CAS |

917470-29-2 |

|---|---|

Formule moléculaire |

C14H18O4 |

Poids moléculaire |

250.29 g/mol |

Nom IUPAC |

1,4,5,6-tetramethoxy-3-methylidene-1,2-dihydroindene |

InChI |

InChI=1S/C14H18O4/c1-8-6-10(15-2)9-7-11(16-3)13(17-4)14(18-5)12(8)9/h7,10H,1,6H2,2-5H3 |

Clé InChI |

OBZHZWCJFOVBOF-UHFFFAOYSA-N |

SMILES canonique |

COC1CC(=C)C2=C(C(=C(C=C12)OC)OC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Alkylation of Indene

One common method involves the alkylation of indene using methylating agents. This process typically requires a catalyst such as a Lewis acid to facilitate the reaction. The reaction conditions—including temperature and solvent—are crucial for optimizing yield and purity.

Catalytic Hydrogenation

Catalytic hydrogenation is another approach that may be utilized for the industrial production of this compound. This method often involves the hydrogenation of precursor compounds under high pressure to achieve the desired product efficiently.

Friedel-Crafts Acylation

Friedel-Crafts acylation can also be employed to synthesize derivatives of indene that can subsequently be transformed into the target compound. This method utilizes acyl chlorides in the presence of aluminum chloride as a catalyst.

Synthesis from Indanones

Another strategy involves synthesizing the compound from indanones through various chemical transformations. For instance, starting from a suitable indanone derivative, one can perform reactions such as reduction or substitution to introduce the necessary functional groups.

Summary Table of Preparation Methods

| Method | Description | Key Reagents | Yield Potential |

|---|---|---|---|

| Alkylation of Indene | Methylation using Lewis acid catalysts | Indene, methylating agents | Moderate to High |

| Catalytic Hydrogenation | Hydrogenation of precursor compounds under high pressure | Catalysts (e.g., Pd/C) | High |

| Friedel-Crafts Acylation | Acylation using acyl chlorides with aluminum chloride | Acyl chlorides, AlCl₃ | Moderate |

| Synthesis from Indanones | Transforming indanones through reduction or substitution | Indanone derivatives | Variable |

Research indicates that varying reaction conditions can lead to significant differences in product yield and quality. For instance:

Temperature : Higher temperatures generally increase reaction rates but may also lead to side reactions that reduce yield.

Solvent Choice : The choice of solvent affects solubility and reactivity; non-polar solvents are often preferred for alkylation reactions.

Catalyst Type : Different Lewis acids can have varying effects on the efficiency of alkylation processes.

Analyse Des Réactions Chimiques

1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the methoxy groups, where reagents like halogens or sulfonic acids are used.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which 1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- exerts its effects involves interactions with various molecular targets. The methoxy groups and methylene bridge play crucial roles in its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Differences

The following table compares 1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- with structurally related indene derivatives documented in the literature:

Physicochemical and Reactivity Insights

- Methoxy vs. This could enhance solubility in polar solvents or biological activity .

- Methylene Group : The 3-methylene substituent may enable Diels-Alder or other cycloaddition reactions, contrasting with ketone-containing analogs (e.g., 1H-inden-1-one derivatives), which are more electrophilic .

- Synthetic Challenges : Unlike trimethyl derivatives synthesized via alkylation (e.g., iodomethane in THF ), the tetramethoxy target would require selective methoxylation, a more complex process due to steric hindrance and regioselectivity.

Research Findings and Gaps

Activité Biologique

1H-Indene, 2,3-dihydro-1,4,5,6-tetramethoxy-3-methylene- is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the indene family and is characterized by its unique structural features, including multiple methoxy groups that may influence its reactivity and biological interactions. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C13H18O4

- Molecular Weight : 238.28 g/mol

- CAS Number : 941-60-6

The biological activity of 1H-Indene derivatives often involves their interaction with cellular targets such as enzymes and receptors. The presence of methoxy groups enhances the lipophilicity of the compound, allowing better membrane penetration and interaction with biological systems. Key mechanisms include:

- Inhibition of Tubulin Polymerization : Compounds similar to 1H-Indene have shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

- Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells by activating intrinsic pathways leading to cell cycle arrest and programmed cell death .

Biological Activity Overview

The following table summarizes various studies on the biological activities associated with 1H-Indene derivatives:

Case Study 1: Anticancer Activity

A series of dihydro-1H-indene derivatives were synthesized and evaluated for their anticancer properties. Among these, compound 12d was identified as a potent inhibitor of tubulin polymerization. It exhibited a strong antiproliferative effect with an IC50 value as low as 0.028 µM against K562 leukemia cells. Additionally, it induced cell cycle arrest at the G2/M phase and stimulated apoptosis in vitro .

Case Study 2: Anti-Angiogenesis

The anti-angiogenic properties were assessed using in vivo models where compound 12d significantly reduced tumor growth and angiogenesis without noticeable toxicity. This highlights the potential for developing therapeutic agents targeting angiogenesis in cancer treatment .

Comparative Analysis

Comparing 1H-Indene derivatives with similar compounds reveals significant differences in biological activity based on structural variations:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 1H-Indene derivative (Compound 12d) | 0.028 | Anticancer |

| CA-4 (Control Compound) | 1.99 | Anticancer |

| Other Indene Derivatives | >5 | Variable |

This table illustrates that structural modifications can lead to enhanced or diminished biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.